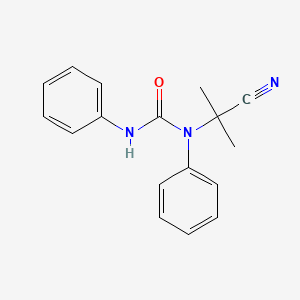

1-(2-Cyanopropan-2-yl)-1,3-diphenylurea

Description

1-(2-Cyanopropan-2-yl)-1,3-diphenylurea is a urea derivative characterized by a cyanopropan substituent and two phenyl groups attached to the urea backbone. Urea derivatives are widely explored in agrochemical and pharmaceutical research due to their tunable electronic and steric properties, which influence biological activity and solubility.

Properties

IUPAC Name |

1-(2-cyanopropan-2-yl)-1,3-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-17(2,13-18)20(15-11-7-4-8-12-15)16(21)19-14-9-5-3-6-10-14/h3-12H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKNHLBYVCMBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Cyanopropan-2-yl)-1,3-diphenylurea typically involves the reaction of 2-cyanopropan-2-yl isocyanate with diphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Cyanopropan-2-yl)-1,3-diphenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The cyanopropyl group can undergo substitution reactions with various reagents, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Cyanopropan-2-yl)-1,3-diphenylurea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyanopropan-2-yl)-1,3-diphenylurea involves its interaction with molecular targets such as enzymes and receptors. The cyanopropyl group and phenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities:

1,3-Diphenylurea (CAS 102-07-8)

- Molecular Formula : C₁₃H₁₂N₂O

- Molecular Weight : 212.25 g/mol

- Key Features : Two phenyl groups on adjacent urea nitrogens.

- Applications : Identified as a component of the coconut milk factor, implicating its role in plant growth regulation .

- Hazards : Classified under OSHA HCS with precautions for inhalation and skin contact .

3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS 32022-55-2)

- Molecular Formula : C₁₂H₁₉N₃O

- Molecular Weight : 221.30 g/mol

- Hazards : Precautionary statements (P261, P262) advise avoiding dust inhalation and contact with eyes/skin, though toxicological data remain incomplete .

1-(2-Cyanophenyl)-3-phenylurea (CAS 13114-96-0)

- Molecular Formula : C₁₄H₁₁N₃O

- Molecular Weight : 237.26 g/mol

- Applications: No direct data from evidence, but structural similarity to agrochemical ureas suggests possible herbicidal or pharmacological uses .

1,1-Diphenylurea (CAS Not Specified)

- Molecular Formula : C₁₃H₁₂N₂O

- Molecular Weight : 212.25 g/mol

- Key Features : Both phenyl groups on one nitrogen, creating steric hindrance.

- Applications : Widely consumed industrially, with market data spanning 200+ countries (1997–2046 projections) .

Structural and Functional Comparison Table

Hazard Profile Comparison

- 1,3-Diphenylurea : Requires medical consultation for exposure; OSHA-regulated hazards .

- 3-[3-(Dimethylamino)propyl]-1-phenylurea: Precautionary measures due to unstudied toxicology .

- This compound: No hazard data in evidence; cyano groups often necessitate handling care.

- 1,1-Diphenylurea : Market reports emphasize consumption over safety, implying lower acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.